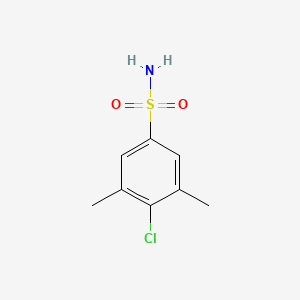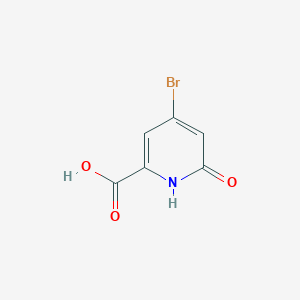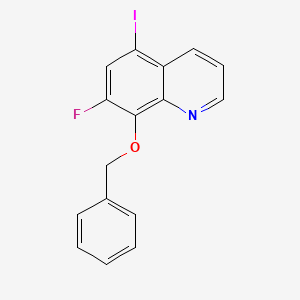
8-(Benzyloxy)-7-fluoro-5-iodoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Benzyloxy)-7-fluoro-5-iodoquinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzyloxy group at the 8th position, a fluorine atom at the 7th position, and an iodine atom at the 5th position on the quinoline ring, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-7-fluoro-5-iodoquinoline typically involves multiple steps, starting from commercially available quinoline derivatives. One common method includes the following steps:
Nitration: Introduction of a nitro group to the quinoline ring.
Reduction: Reduction of the nitro group to an amine.
Halogenation: Introduction of the iodine atom at the 5th position.
Fluorination: Introduction of the fluorine atom at the 7th position.
Benzyloxylation: Introduction of the benzyloxy group at the 8th position.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-(Benzyloxy)-7-fluoro-5-iodoquinoline can undergo various chemical reactions, including:
Oxidation: Conversion of the benzyloxy group to a carbonyl group.
Reduction: Reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions at the fluorine or iodine positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of 8-(benzoyloxy)-7-fluoro-5-iodoquinoline.
Reduction: Formation of 8-(benzyloxy)-7-fluoro-5-iodotetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for the treatment of bacterial and fungal infections.
Industry: Used in the development of fluorescent probes and functional materials for biomedical applications.
Mecanismo De Acción
The mechanism of action of 8-(Benzyloxy)-7-fluoro-5-iodoquinoline involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting key enzymes involved in microbial metabolism.
Disruption of Cell Membranes: Interacting with and disrupting the integrity of microbial cell membranes.
Interference with DNA Synthesis: Inhibiting the synthesis of DNA in microbial cells, leading to cell death.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
7-Fluoroquinoline: Studied for its potential therapeutic applications.
5-Iodoquinoline: Investigated for its biological activities.
Uniqueness: 8-(Benzyloxy)-7-fluoro-5-iodoquinoline is unique due to the presence of multiple functional groups that contribute to its diverse biological activities. The combination of benzyloxy, fluorine, and iodine substituents enhances its potential as a therapeutic agent and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C16H11FINO |
|---|---|
Peso molecular |
379.17 g/mol |
Nombre IUPAC |
7-fluoro-5-iodo-8-phenylmethoxyquinoline |
InChI |
InChI=1S/C16H11FINO/c17-13-9-14(18)12-7-4-8-19-15(12)16(13)20-10-11-5-2-1-3-6-11/h1-9H,10H2 |
Clave InChI |
WTLPENMKTTUFMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2F)I)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


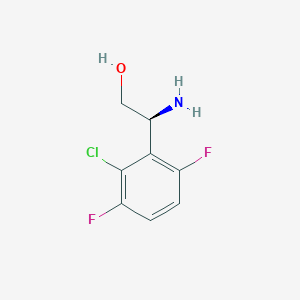
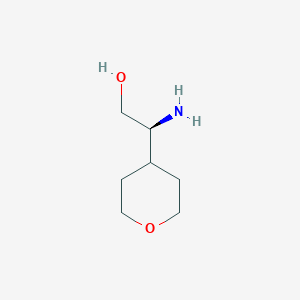
![[2-[Cyclohexyl(methyl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13556012.png)
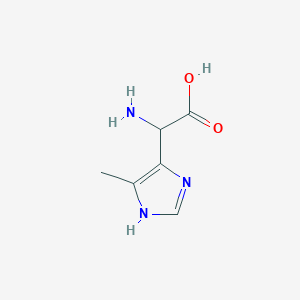
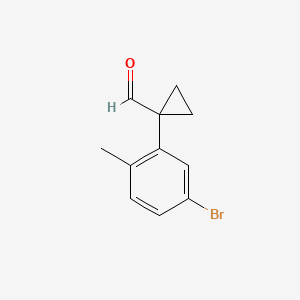
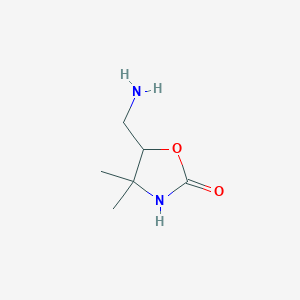
![rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride](/img/structure/B13556033.png)
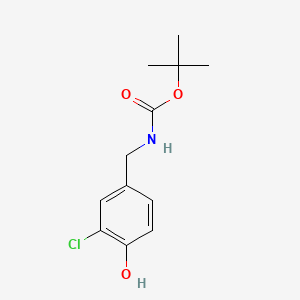
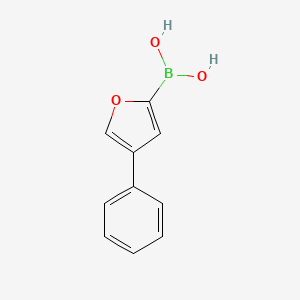
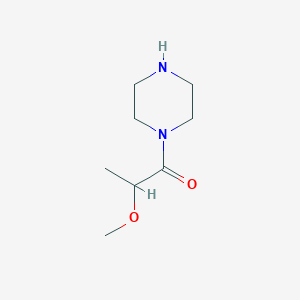
![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)

